4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-[4-(propan-2-yl)phenyl]pyrrolidin-2-one
Description
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Properties
IUPAC Name |
4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-propan-2-ylphenyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-14(2)15-4-8-18(9-5-15)25-13-17(12-20(25)26)22-23-21(24-28-22)16-6-10-19(27-3)11-7-16/h4-11,14,17H,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCXOFAKXLJOAMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-[4-(propan-2-yl)phenyl]pyrrolidin-2-one (CAS No. 876721-15-2) is a member of the oxadiazole family, known for its diverse biological activities. This article reviews its biological activity, including anticancer properties, antimicrobial effects, and potential mechanisms of action based on recent studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 342.40 g/mol. The compound features a pyrrolidinone moiety linked to an oxadiazole ring and aromatic substituents, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H22N4O3 |
| Molecular Weight | 342.40 g/mol |
| CAS Number | 876721-15-2 |
| Melting Point | Not available |
| Boiling Point | Not available |
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of oxadiazoles exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds with similar structures have been shown to inhibit the growth of breast and pancreatic cancer cells by disrupting cell colony formation and inducing apoptosis.
- Cell Viability Studies : In vitro assays demonstrated that the compound significantly reduced cell viability in MDA-MB-231 (breast cancer) and Panc-1 (pancreatic cancer) cell lines at micromolar concentrations. The most potent derivatives exhibited up to 45% lower viability compared to control groups .
-
Mechanisms of Action : The anticancer effects are hypothesized to involve multiple pathways:
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Inhibition of Cell Migration : Although some studies noted no significant effect on migration in wound-healing assays, other derivatives showed promise in reducing metastatic potential .
Antimicrobial Activity
Compounds containing the oxadiazole moiety have been reported to possess antimicrobial properties. Preliminary investigations into the biological activity of this specific compound suggest potential efficacy against bacterial strains, although detailed studies are still required to confirm these findings.
Other Biological Activities
The broader class of oxadiazole compounds has been associated with various other biological activities:
- Antioxidant Properties : Some derivatives demonstrate antioxidant effects that can protect cells from oxidative stress.
- Anticonvulsant Effects : Oxadiazole derivatives have been explored for their anticonvulsant properties, although specific data on this compound remains limited .
Case Studies
A notable study evaluated a series of pyrrolidinone derivatives for their anticancer activity. Among them, compounds structurally related to our target compound showed promising results in inhibiting tumor spheroid growth and enhancing apoptosis in cancer cells .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of oxadiazoles exhibit significant cytotoxicity against various cancer cell lines. The following points summarize key findings:
- Cell Viability Studies : In vitro assays demonstrated that the compound significantly reduced cell viability in MDA-MB-231 (breast cancer) and Panc-1 (pancreatic cancer) cell lines at micromolar concentrations. The most potent derivatives exhibited up to 45% lower viability compared to control groups.
-
Mechanisms of Action :
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Inhibition of Cell Migration : Some studies noted no significant effect on migration in wound-healing assays; however, other derivatives showed promise in reducing metastatic potential.
Antimicrobial Activity
Compounds containing the oxadiazole moiety have been reported to possess antimicrobial properties. Preliminary investigations into the biological activity of this specific compound suggest potential efficacy against bacterial strains, although detailed studies are still required to confirm these findings.
Other Biological Activities
The broader class of oxadiazole compounds has been associated with various other biological activities:
- Antioxidant Properties : Some derivatives demonstrate antioxidant effects that can protect cells from oxidative stress.
- Anticonvulsant Effects : Oxadiazole derivatives have been explored for their anticonvulsant properties, although specific data on this compound remains limited.
Case Studies
A notable study evaluated a series of pyrrolidinone derivatives for their anticancer activity. Among them, compounds structurally related to our target compound showed promising results in inhibiting tumor spheroid growth and enhancing apoptosis in cancer cells.
Summary of Case Studies
| Study Focus | Findings |
|---|---|
| Anticancer Activity | Significant reduction in cell viability in breast and pancreatic cancer cell lines. Induction of apoptosis observed. |
| Antimicrobial Properties | Preliminary efficacy against bacterial strains; further studies needed for confirmation. |
Q & A
Basic: How can researchers optimize the synthesis of 4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one derivatives?
Methodological Answer:
Key steps include:
- Cyclocondensation : React hydrazides with nitriles under reflux in anhydrous solvents (e.g., xylene) to form the 1,2,4-oxadiazole ring. Monitor reaction completion via TLC and adjust reflux duration (25–30 hours) based on substituent steric effects .
- Purification : Use recrystallization from methanol or ethanol to isolate crystalline products. For polar intermediates, column chromatography with ethyl acetate/hexane gradients improves yield (66–82%) .
- Functional Group Compatibility : Protect methoxy groups during acidic/basic conditions (e.g., tert-butyldimethylsilyl ethers) to prevent demethylation .
Basic: What spectroscopic techniques are critical for characterizing this compound’s purity and structure?
Methodological Answer:
- 1H/13C NMR : Assign pyrrolidin-2-one carbonyl signals (~170–175 ppm) and distinguish oxadiazole protons (δ 8.1–8.5 ppm for aromatic coupling). Use DEPT-135 to confirm methyl groups in the propan-2-yl substituent .
- IR Spectroscopy : Validate carbonyl stretches (C=O at ~1680 cm⁻¹ for pyrrolidinone, C=N at ~1600 cm⁻¹ for oxadiazole) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ for C25H23N3O3) and fragmentation patterns to rule out byproducts .
Advanced: How can computational modeling resolve contradictions in reported bioactivity data?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., cyclooxygenase-2). Compare binding affinities of 4-methoxyphenyl vs. fluorophenyl analogs to explain divergent IC50 values .
- DFT Calculations : Analyze charge distribution on the oxadiazole ring to predict reactivity. Higher electron density at C5 correlates with nucleophilic substitution rates .
- MD Simulations : Simulate solvation effects in DMSO/water mixtures to reconcile discrepancies in solubility assays .
Advanced: What strategies validate the compound’s solid-state structure for patent applications?
Methodological Answer:
- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., oxadiazole vs. isoxazole isomers) by analyzing torsion angles and intermolecular H-bonding (e.g., C=O···H-N interactions) .
- PXRD : Match experimental diffraction patterns with simulated data from single-crystal structures to confirm polymorphic purity (>95%) .
- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >250°C) to guide storage conditions .
Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
- PPE : Use nitrile gloves and fume hoods to avoid dermal/ocular exposure. The 4-methoxyphenyl group may hydrolyze to toxic phenols under strong acids/bases .
- First Aid : For inhalation, administer oxygen and consult a physician. Neutralize spills with 5% NaOH solution before disposal .
- Storage : Keep in amber vials under argon at –20°C to prevent photodegradation and oxidation .
Advanced: How to design SAR studies targeting the oxadiazole-pyrrolidinone scaffold?
Methodological Answer:
- Analog Synthesis : Replace the 4-methoxyphenyl group with electron-withdrawing (e.g., 4-CF3) or donating (e.g., 4-NH2) substituents to modulate π-π stacking with aromatic residues .
- Bioisosteres : Substitute the oxadiazole with 1,2,4-triazole to enhance metabolic stability. Compare pharmacokinetics using HPLC-MS .
- Protease Inhibition Assays : Test IC50 against trypsin-like serine proteases using fluorogenic substrates (e.g., Boc-Gln-Ala-Arg-AMC) .
Advanced: How to address conflicting solubility data in different solvent systems?
Methodological Answer:
- Hansen Solubility Parameters : Calculate HSPs (δD, δP, δH) to identify optimal solvents. Polar aprotic solvents (DMSO, DMF) typically dissolve >10 mg/mL due to H-bond acceptor capacity .
- Co-solvency Approaches : Use ethanol-water mixtures (30:70 v/v) to enhance aqueous solubility while retaining crystallinity .
- Dynamic Light Scattering (DLS) : Detect nanoaggregates in PBS (pH 7.4) that may falsely indicate low solubility .
Basic: What chromatographic methods separate stereoisomers of this compound?
Methodological Answer:
- Chiral HPLC : Use a Chiralpak IA column with hexane/isopropanol (85:15) to resolve enantiomers (α >1.2). Adjust flow rate to 0.8 mL/min for baseline separation .
- SFC : Supercritical CO2 with 20% methanol modifier reduces run time (<10 minutes) while maintaining resolution .
- CE with Cyclodextrins : Apply sulfated β-cyclodextrin (pH 8.5) to exploit host-guest interactions for diastereomer separation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
